2-Aminocyclopropane-1-carboxylic acid
Overview
Description
2-Aminocyclopropane-1-carboxylic acid is a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of the plant hormone ethylene. This compound is characterized by a three-membered cyclopropane ring fused to the alpha carbon of the amino acid. It is a white solid and is naturally occurring in various plants .
Mechanism of Action
Target of Action:
ACC serves as the direct precursor for the plant hormone ethylene. It plays a pivotal role in regulating various vegetative and developmental processes. Ethylene, a gaseous plant hormone, influences seed germination, fruit ripening, leaf senescence, and abscission
Mode of Action:
Here’s how ACC interacts with its targets:
- Ethylene-Independent Signaling : ACC also exhibits ethylene-independent signaling. It activates proteins similar to those involved in nervous system responses in humans and animals. Notably, ACC promotes secretion of the pollen tube chemoattractant LURE1.2 and activates Ca^2±containing ion currents via glutamate receptor-like channels in root protoplasts .
Biochemical Pathways:
ACC’s impact extends to various physiological processes. A balanced supply and consumption of ACC are essential for achieving the necessary ethylene production within specific spatial and temporal contexts .
Pharmacokinetics:
- Transport : ACC is transported throughout the plant over short and long distances, leading to remote ethylene responses. The complex mechanism of ACC transport is still being unraveled, but recent findings have identified the first ACC transporter .
Action Environment:
Environmental factors significantly impact ACC’s efficacy and stability. These include light, temperature, humidity, and soil conditions.
Biochemical Analysis
Biochemical Properties
2-Aminocyclopropane-1-carboxylic acid is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . ACC synthase, encoded by a gene family in most plants, is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues . ACC can also be metabolized by bacteria using ACC deaminase, favoring plant growth and lowering stress susceptibility .
Cellular Effects
This compound has been reported to function as a signal itself, independently from ethylene . It has been found to play a role in root cell expansion and guard mother cell division . ACC also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ethylene, which regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This conversion involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, pretreatment with ACC for 1 week can mitigate the negative impacts of heat stress . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
The metabolic pathway of this compound begins with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase . SAM is then converted to ACC by ACC synthase . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase .
Transport and Distribution
This compound is transported throughout the plant over short and long distances, remotely leading to ethylene responses . It is subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses .
Subcellular Localization
The subcellular localization of this compound is mainly in the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclopropane-1-carboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. Specific details on industrial methods are often proprietary and not widely disclosed.
Chemical Reactions Analysis
Types of Reactions: 2-Aminocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It is oxidized by ACC oxidase to produce ethylene.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: ACC oxidase is a common reagent used in the oxidation of this compound.
Substitution: Strong nucleophiles and appropriate solvents are typically used for substitution reactions.
Major Products:
Scientific Research Applications
2-Aminocyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Aminocyclobutane-1-carboxylic acid
- α-Aminoisobutyric acid
Comparison: 2-Aminocyclopropane-1-carboxylic acid is unique due to its role as a direct precursor to ethylene, a critical plant hormone . While similar compounds like 1-Aminocyclobutane-1-carboxylic acid and α-Aminoisobutyric acid also have significant biological activities, they do not participate in ethylene biosynthesis .
Properties
IUPAC Name |
2-aminocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKAUBTWBDZARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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